Flupyrsulfuron-methyl sodium's high purity and well-defined chemical structure make it a suitable candidate as an analytical standard in various research applications. It serves as a reference point for identifying and quantifying the presence of flupyrsulfuron-methyl in environmental samples, such as soil and water. This application is crucial for monitoring the environmental fate and potential impact of the herbicide [, ].
Researchers utilize flupyrsulfuron-methyl sodium to investigate its environmental behavior and potential ecological effects. Studies may involve applying the herbicide in controlled laboratory settings or field environments to assess its persistence, degradation rates, and potential impact on non-target organisms like soil microorganisms, aquatic invertebrates, and beneficial insects []. This information is crucial for understanding the environmental risks associated with the use of this herbicide and informing sustainable agricultural practices.
Flupyrsulfuron-methyl sodium is a selective herbicide belonging to the sulfonylurea class, primarily used for controlling broadleaf weeds and certain grasses in various crops. Its chemical formula is , and it has a molecular weight of 487.3 g/mol. The compound typically appears as a white powder with a pungent odor and has a melting point ranging from 165 °C to 170 °C. It exhibits solubility in water at approximately 0.603 g/L at 20 °C and has a density of around 1.48 g/cm³ .
Flupyrsulfuron-methyl sodium functions through inhibiting the acetolactate synthase enzyme, which is critical for branched-chain amino acid synthesis in plants. This inhibition leads to the disruption of protein synthesis and subsequently causes plant death. The herbicide's mechanism of action is similar to other sulfonylurea herbicides, making it effective even at low application rates.
The biological activity of flupyrsulfuron-methyl sodium is characterized by its ability to selectively target specific weed species while being less harmful to crops. It is particularly effective against species such as Echinochloa and Amaranthus. Studies indicate that it can be absorbed through both foliage and roots, leading to systemic effects within treated plants .
Flupyrsulfuron-methyl sodium can be synthesized through several methods, often involving the reaction of 2-sulfamoyl-6-(trifluoromethyl)nicotinic acid with sodium hydroxide or other sodium salts. The typical synthesis pathway includes:
Flupyrsulfuron-methyl sodium is widely used in agricultural settings for weed management in crops such as corn, soybeans, and rice. Its application helps in maintaining crop yield by controlling competitive weed species effectively. Additionally, it is utilized in non-crop areas for vegetation management.
Research on flupyrsulfuron-methyl sodium has demonstrated its interactions with various environmental factors, including soil composition and moisture levels, which can affect its efficacy and persistence. Studies also indicate potential interactions with other agrochemicals, which may enhance or inhibit its herbicidal activity depending on the formulation used .
Flupyrsulfuron-methyl sodium shares structural similarities with other sulfonylurea herbicides but exhibits unique properties that distinguish it from its counterparts. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Imazapyr | C₁₄H₁₈N₄O₃ | Broad-spectrum herbicide; also used in forestry |
Chlorimuron-ethyl | C₁₄H₁₅ClN₂O₄ | Selective for certain legumes |
Metsulfuron-methyl | C₁₂H₁₄N₄O₅S | Effective against annual grasses |
Trifloxysulfuron-sodium | C₁₂H₁₂F₃N₅NaO₃S | Broadleaf weed control; lower toxicity |
Flupyrsulfuron-methyl sodium's distinct trifluoromethyl group enhances its potency against specific weed species while maintaining selectivity towards crops, making it a valuable tool in integrated weed management strategies .
The herbicidal activity of flupyrsulfuron-methyl sodium stems from its optimized molecular architecture that enables high-affinity binding to acetolactate synthase (ALS). The compound features:
These structural elements collectively enable inhibition constants (Kᵢ) in the nanomolar range, as demonstrated through X-ray crystallography studies of ALS-herbicide complexes [6]. The sodium counterion further improves solubility for rapid foliar absorption compared to non-ionic sulfonylureas [2].
Structural Feature | Binding Interaction | Enzymatic Consequence |
---|---|---|
Trifluoromethyl group | Hydrophobic packing | Blocks substrate channel |
Sulfonylurea bridge | Hydrogen bonding | Mimics natural substrate |
Pyrimidine ring | π-π stacking | Stabilizes closed enzyme state |
Flupyrsulfuron-methyl sodium exhibits distinct target-site interactions compared to classical sulfonylureas:
Binding Kinetics
Resistance Profile
Species Selectivity
Herbicide | Primary Target Weeds | Crop Tolerance Mechanism |
---|---|---|
Flupyrsulfuron-methyl | Alopecurus myosuroides, Apera spica-venti | Rapid glutathione conjugation in wheat [4] |
Flazasulfuron | Cyperus rotundus, Digitaria spp. | Differential root exudation |
Rimsulfuron | Solanum nigrum, Amaranthus spp. | Metabolic hydroxylation |
This structural specialization enables flupyrsulfuron-methyl sodium to control ALS inhibitor-resistant grass weeds while maintaining crop safety through distinct detoxification pathways [4].
ALS inhibition by flupyrsulfuron-methyl sodium triggers a cascade of metabolic disruptions:
Immediate Enzyme Suppression
Secondary Metabolic Effects
Cellular Collapse Timeline
Time Post-Application | Physiological Event |
---|---|
0-6 hours | Cessation of new root growth |
12-24 hours | Chloroplast membrane degradation |
48-72 hours | Complete growth arrest |
Resistant weed species like Kochia scoparia exhibit modified ALS isoforms with 5-28× reduced herbicide sensitivity, enabled by single nucleotide polymorphisms altering the herbicide binding pocket [3]. However, flupyrsulfuron-methyl sodium maintains effectiveness against certain resistance mutations through its unique methoxycarbonyl group that forms compensatory hydrogen bonds [4] [6].
Environmental Hazard